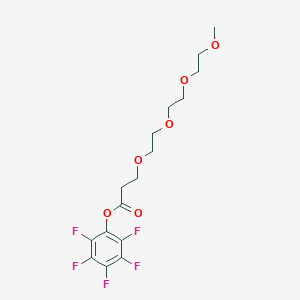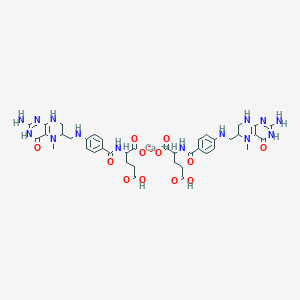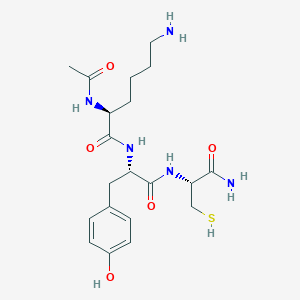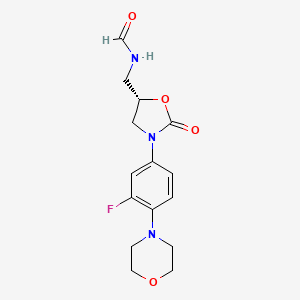
Bromo-PEG2-NH2 hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromo-PEG2-NH2 hydrobromide is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is primarily used as a PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of PROTAC molecules. PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by exploiting the ubiquitin-proteasome system .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bromo-PEG2-NH2 hydrobromide typically involves the reaction of a PEG-based compound with a brominating agent. The general synthetic route can be summarized as follows:
Starting Material: The synthesis begins with a PEG-based compound, such as PEG2.
Bromination: The PEG2 compound is reacted with a brominating agent, such as hydrobromic acid, to introduce the bromine atom.
Amination: The brominated PEG2 compound is then reacted with an amine source to introduce the amino group, resulting in the formation of Bromo-PEG2-NH2.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting Bromo-PEG2-NH2 with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is typically carried out in batch reactors with controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions
Bromo-PEG2-NH2 hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in Bromo-PEG2-NH2 can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction Reactions: The amino group in Bromo-PEG2-NH2 can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: Bromo-PEG2-NH2 can participate in coupling reactions with other molecules to form larger conjugates.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve mild temperatures and solvents such as dichloromethane or ethanol.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Reagents such as carbodiimides or click chemistry reagents are used under mild conditions.
Major Products Formed
The major products formed from these reactions include various PEG-based derivatives, such as PEG-amines, PEG-thiols, and PEG-conjugates. These products have diverse applications in drug delivery, bioconjugation, and materials science .
科学的研究の応用
Bromo-PEG2-NH2 hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTAC molecules, facilitating the degradation of target proteins.
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.
Medicine: Utilized in the design of novel therapeutic agents for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Applied in the development of advanced materials, such as PEGylated polymers and drug delivery systems
作用機序
The mechanism of action of Bromo-PEG2-NH2 hydrobromide involves its role as a PROTAC linker. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
類似化合物との比較
Similar Compounds
Bromo-PEG1-NH2 hydrobromide: A similar PEG-based PROTAC linker with a shorter PEG chain.
Bromo-PEG3-NH2 hydrobromide: A similar PEG-based PROTAC linker with a longer PEG chain.
Uniqueness
Bromo-PEG2-NH2 hydrobromide is unique due to its specific PEG chain length, which provides an optimal balance between solubility and linker flexibility. This makes it particularly suitable for the synthesis of PROTAC molecules with specific target protein and E3 ligase interactions .
特性
分子式 |
C6H15Br2NO2 |
|---|---|
分子量 |
293.00 g/mol |
IUPAC名 |
2-[2-(2-bromoethoxy)ethoxy]ethanamine;hydrobromide |
InChI |
InChI=1S/C6H14BrNO2.BrH/c7-1-3-9-5-6-10-4-2-8;/h1-6,8H2;1H |
InChIキー |
UTXUCMOCFRUGSY-UHFFFAOYSA-N |
正規SMILES |
C(COCCOCCBr)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,8S,10R,13S)-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11933314.png)





![3-((5-((4-aminopiperidin-1-yl)methyl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)amino)-5-(2-isopropyl-2H-tetrazol-5-yl)phenol](/img/structure/B11933346.png)
![disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate;hydride](/img/structure/B11933352.png)
![(2S,3R,5S)-2-(2,5-difluorophenyl)-5-(5-methylsulfonyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)oxan-3-amine](/img/structure/B11933366.png)
![1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B11933372.png)



